![molecular formula C7H9BrN2O B2873898 2-Bromo-1-(1,4-dimethyl-1H-pyrazol-3-yl)ethanone CAS No. 2097938-49-1](/img/structure/B2873898.png)
2-Bromo-1-(1,4-dimethyl-1H-pyrazol-3-yl)ethanone
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Overview
Description
“2-Bromo-1-(1,4-dimethyl-1H-pyrazol-3-yl)ethanone” is a chemical compound with the molecular formula C7H9BrN2O . It is used as a precursor in the synthesis of various other compounds .
Synthesis Analysis
The synthesis of “2-Bromo-1-(1,4-dimethyl-1H-pyrazol-3-yl)ethanone” involves the reaction of phenylhydrazine with ((dimethylamino)methylene)pentane-2,4-dione to give 1-phenyl-5-methyl-4-acetypyrazole, followed by bromination upon treatment with Br2 in AcOH .Molecular Structure Analysis
The InChI code for “2-Bromo-1-(1,4-dimethyl-1H-pyrazol-3-yl)ethanone” is 1S/C7H9BrN2O/c1-5-4-10(2)9-7(5)6(11)3-8/h4H,3H2,1-2H3 .Chemical Reactions Analysis
“2-Bromo-1-(1,4-dimethyl-1H-pyrazol-3-yl)ethanone” can react with thioamide derivatives in refluxing EtOH in the presence of triethylamine to afford 4-pyrazolylthiazoles .Physical And Chemical Properties Analysis
The molecular weight of “2-Bromo-1-(1,4-dimethyl-1H-pyrazol-3-yl)ethanone” is 217.07 . It is a solid at room temperature and should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Synthesis of Antimicrobial Agents
The compound has been utilized in the synthesis of various antimicrobial agents. Its structure is conducive to forming derivatives that exhibit potent activity against a range of bacterial and fungal pathogens. For instance, derivatives of this compound have shown effectiveness against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas .
Anti-corrosion Applications
In industrial settings, the prevention of corrosion is paramount. 2-Bromo-1-(1,4-dimethyl-1H-pyrazol-3-yl)ethanone derivatives have been assessed for their anti-corrosive properties, particularly on mild steel in acidic environments. The compound has demonstrated significant potential as a corrosion inhibitor, which could be beneficial in extending the life of metal structures and machinery .
Antioxidant Properties
The oxidative stress caused by free radicals can lead to various diseases. Derivatives of this compound have been tested for their antioxidant capabilities, often measured against standard benchmarks like ascorbic acid. The results suggest that these derivatives could be developed into therapeutic agents that help mitigate oxidative damage in biological systems .
Antiviral Activity
Indole derivatives, which share a similar structural motif with 2-Bromo-1-(1,4-dimethyl-1H-pyrazol-3-yl)ethanone, have been reported to possess antiviral activities. These compounds have been synthesized and tested against a range of viruses, including influenza A and Coxsackie B4 virus, showing promising inhibitory activity .
Anticancer Research
The indole moiety, which is part of the compound’s structure, is known for its presence in many bioactive molecules with anticancer properties. Research into the derivatives of 2-Bromo-1-(1,4-dimethyl-1H-pyrazol-3-yl)ethanone could lead to the development of new anticancer drugs, given the indole ring’s affinity for binding to various receptors involved in tumor growth and proliferation .
Development of Bioactive Pharmaceutical Compounds
This compound serves as a starting material for the synthesis of a wide array of pharmaceutical and biologically active compounds. Its versatility allows for the creation of inhibitors that could be crucial in the treatment of diseases such as hypertension, tuberculosis, and Parkinson’s disease .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-bromo-1-(1,4-dimethylpyrazol-3-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O/c1-5-4-10(2)9-7(5)6(11)3-8/h4H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITGWZQQPSFFVKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1C(=O)CBr)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(1,4-dimethyl-1H-pyrazol-3-yl)ethanone |
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